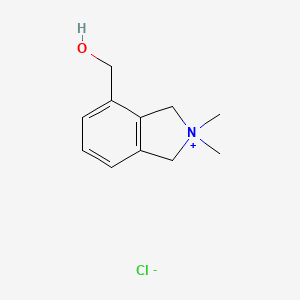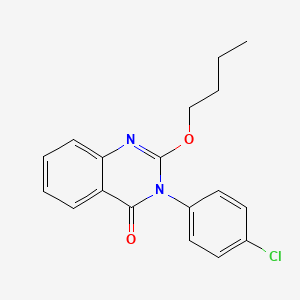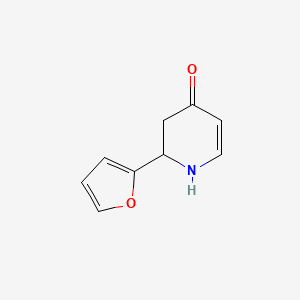![molecular formula C19H36O6Si2 B14224362 Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane CAS No. 821800-00-4](/img/structure/B14224362.png)
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is an organosilicon compound characterized by the presence of triethoxysilyl groups attached to a phenyl ring. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. It is a colorless liquid that is often used in hydrosilylation reactions and as a precursor for the synthesis of other organosilicon compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane typically involves the reaction of triethoxysilane with a phenyl derivative under controlled conditions. One common method includes the hydrosilylation of a phenylalkene with triethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxanes.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and cobalt catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as toluene and hexane are often used to dissolve the reactants.
Temperature: Reactions are typically carried out at elevated temperatures (50-150°C) to enhance reaction rates.
Major Products Formed
Organosilicon Compounds: Formed through hydrosilylation reactions.
Silanols: Formed through hydrolysis.
Siloxanes: Formed through oxidation.
Aplicaciones Científicas De Investigación
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings, adhesives, and sealants.
Chemistry: Employed in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and biocompatible coatings.
Mecanismo De Acción
The mechanism of action of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane involves its ability to form strong bonds with both organic and inorganic substrates. The triethoxysilyl groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of stable silicon-oxygen bonds and interactions with various functional groups on substrates .
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacks the phenyl group.
Triethoxyphenylsilane: Contains a phenyl group but lacks the additional triethoxysilyl group.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups but has a different structural arrangement
Uniqueness
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is unique due to the presence of both triethoxysilyl and phenyl groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Propiedades
Número CAS |
821800-00-4 |
|---|---|
Fórmula molecular |
C19H36O6Si2 |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
triethoxy-[4-(triethoxysilylmethyl)phenyl]silane |
InChI |
InChI=1S/C19H36O6Si2/c1-7-20-26(21-8-2,22-9-3)17-18-13-15-19(16-14-18)27(23-10-4,24-11-5)25-12-6/h13-16H,7-12,17H2,1-6H3 |
Clave InChI |
PVIAPJOGIJXTND-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


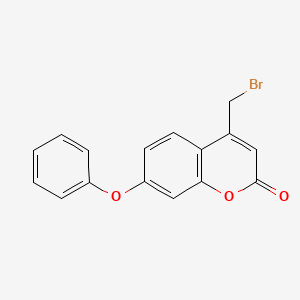
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
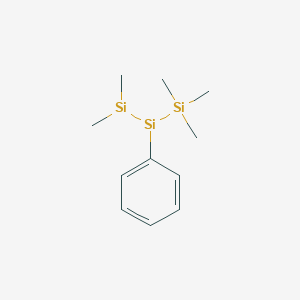
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
